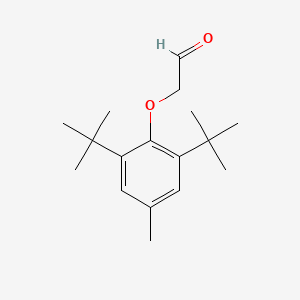

(2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde

Description

(2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde is a phenolic acetaldehyde derivative characterized by a 2,6-di-tert-butyl-4-methylphenoxy group attached to the aldehyde moiety. This structure imparts significant steric hindrance and oxidative stability due to the bulky tert-butyl groups, which shield the reactive aldehyde functionality. The compound is hypothesized to exhibit unique physicochemical properties, including reduced volatility and enhanced resistance to oxidation compared to simpler aldehydes like acetaldehyde. Potential applications include use as an intermediate in specialty chemical synthesis or as a stabilizer in polymer systems, leveraging its antioxidant phenolic backbone .

Properties

CAS No. |

68797-73-9 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-(2,6-ditert-butyl-4-methylphenoxy)acetaldehyde |

InChI |

InChI=1S/C17H26O2/c1-12-10-13(16(2,3)4)15(19-9-8-18)14(11-12)17(5,6)7/h8,10-11H,9H2,1-7H3 |

InChI Key |

QPHOIPTWOLYQDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)OCC=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Synthesis of 2,6-Di-tert-butyl-4-methylphenol

- Starting Materials: 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine.

- Reaction Medium: Methanol or ethanol to ensure homogeneity.

- Reaction Conditions:

- Temperature: 80–90 °C for condensation.

- Molar Ratio: 1:1:1 for phenol, formaldehyde, and dimethylamine.

- Process:

- Formaldehyde and dimethylamine are mixed in equimolar amounts and cooled to 5–8 °C.

- This mixture is added to an alcoholic solution of 2,6-di-tert-butylphenol.

- The mixture is heated at 80–90 °C for 3–6 hours, forming the Mannich base N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine.

- Readily volatile by-products (methanol/ethanol, water, bis-amine) are removed by heating to 110–140 °C while purging with an inert gas containing 5–50% secondary amine (e.g., dimethylamine).

- The Mannich base is hydrogenated at 120–160 °C with hydrogen in a molar ratio of 1:4–10 using catalysts such as palladium, platinum, or nickel.

- The product 2,6-di-tert-butyl-4-methylphenol is isolated by filtration and distillation under reduced pressure, followed by recrystallization.

Advantages and Yield

- The described method prevents thermal decomposition of the Mannich base, improving yield and product purity.

- Yield of 2,6-di-tert-butyl-4-methylphenol reaches up to 98.7% relative to theoretical values.

- The product is white and free from quinone impurities that cause yellow coloration.

Synthesis of this compound from 2,6-Di-tert-butyl-4-methylphenol

Reaction Optimization Considerations

- Use of appropriate solvent and temperature control ensures high selectivity and yield.

- Avoidance of excess water or impurities that could hydrolyze the aldehyde group.

- Post-reaction purification involves standard organic isolation techniques such as extraction, distillation, and recrystallization.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Catalysts/Agents | Outcome/Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-di-tert-butylphenol + formaldehyde + dimethylamine | 80–90 °C, 3–6 h, methanol/ethanol medium | None (condensation) | Mannich base formation | Homogeneous reaction mixture |

| 2 | Mannich base + inert gas + secondary amine purge | 110–140 °C, inert gas with 5–50% secondary amine | Dimethylamine (secondary amine) | Removal of volatile by-products | Prevents catalyst poisoning and decomposition |

| 3 | Mannich base + hydrogen | 120–160 °C, hydrogenation catalyst (Pd, Pt, Ni) | Hydrogen gas | 2,6-di-tert-butyl-4-methylphenol, ~98.7% yield | High purity, white product |

| 4 | 2,6-di-tert-butyl-4-methylphenol + acetaldehyde | Acidic or basic catalysis, controlled temperature | Acid or base catalyst | This compound | Phenoxyacetaldehyde formation |

Research Findings and Notes

- The Mannich reaction followed by catalytic hydrogenation is the most efficient and widely reported method to obtain the key precursor 2,6-di-tert-butyl-4-methylphenol with high yield and purity.

- The subsequent reaction with acetaldehyde is a classical nucleophilic substitution forming the phenoxyacetaldehyde, though detailed kinetic and catalytic data remain limited in public sources.

- The bulky tert-butyl groups provide steric protection, enhancing the stability of both the phenol and the aldehyde derivative, which is critical for their antioxidant function.

- Careful removal of volatile components and control of reaction atmosphere (inert gas with secondary amine) during hydrogenation prevents catalyst poisoning and side reactions, improving overall efficiency.

- The compound’s antioxidant properties are linked to the phenoxy group’s ability to stabilize free radicals, making the preparation methods crucial for maintaining structural integrity and functional performance.

Chemical Reactions Analysis

Oxidation Reactions

(2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde undergoes oxidation to form carboxylic acids or ketones depending on reaction conditions.

Key Findings :

-

Strong oxidizing agents like KMnO₄ convert the aldehyde group to a carboxylic acid, producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.

-

Partial oxidation with CrO₃ yields acetophenone derivatives .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or hydrocarbons under controlled conditions.

Mechanistic Insights :

-

LiAlH₄ selectively reduces the aldehyde without affecting the phenolic -OH group .

-

The Wolff-Kishner reaction removes the carbonyl group entirely, forming an alkane.

Substitution Reactions

The phenolic ring’s electron-rich environment facilitates electrophilic substitutions.

Notes :

-

Nitration occurs preferentially at the para position relative to the phenolic -OH group .

-

Steric hindrance from tert-butyl groups limits substitution at ortho positions .

Environmental Degradation

Under environmental conditions, the compound degrades via oxidative pathways.

Implications :

-

Degradation products like benzoquinones exhibit higher toxicity than the parent compound .

-

Stability in chlorinated water suggests persistence in industrial effluents .

Catalytic Hydrogenation

The Mannich base intermediate (from precursor reactions) undergoes hydrogenolysis.

| Catalyst | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Pd/C, H₂ (1:4–10 molar) | 120–160°C, 15–30 mmHg | 2,6-Di-tert-butyl-4-methylphenol | 98.7% |

Industrial Relevance :

Stability Under Thermal Stress

Thermogravimetric analysis reveals decomposition patterns.

| Temperature Range | Mass Loss | Primary Degradation Products | References |

|---|---|---|---|

| 140–180°C | 15% | Phenolic radicals, CO | |

| 250–300°C | 80% | tert-Butyl fragments, CO₂ |

Scientific Research Applications

Chemistry

(2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde serves as a reagent in organic synthesis. Its structure allows it to act as a stabilizer in various chemical reactions, particularly those involving free radicals. The compound's antioxidant properties make it valuable in preventing oxidative degradation in chemical processes .

Biology

The compound has shown potential as an antioxidant in biological studies. It can neutralize free radicals, thus protecting cells from oxidative stress. Research indicates its efficacy in studying oxidative stress-related biological processes and its potential therapeutic effects .

Case Study: Antibiofilm Activity

A significant study demonstrated the antibiofilm potential of (2,6-Di-tert-butyl-4-methylphenol), a related compound, against pathogenic Vibrio species. The research revealed that the compound inhibited biofilm formation and virulence traits in bacteria, suggesting its application in aquaculture to combat biofilm-associated infections .

Medicine

Research is ongoing into the therapeutic effects of this compound. Its antioxidant properties may contribute to treating conditions associated with oxidative damage. Furthermore, its role in cancer treatment is being explored due to its ability to stabilize cellular structures against oxidative stress .

Polymer Additives

The compound is used as an additive in polymers and other materials to enhance stability and performance. It prevents free radical-mediated oxidation in fluids such as fuels and oils, making it essential for maintaining the integrity of these products over time .

Food Industry

In the food sector, this compound is utilized for stabilizing fats and oils, thereby extending shelf life and preventing rancidity .

Mechanism of Action

The mechanism by which ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- exerts its effects involves its interaction with free radicals and other reactive species. The compound acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells and tissues. This action is facilitated by the phenoxy group’s ability to donate electrons and stabilize reactive intermediates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

2,6-Di-tert-butyl-4-ethylphenol

- Structure: Differs at the 4-position, featuring an ethyl group instead of the methylphenoxy-acetaldehyde moiety.

- Its phenolic structure may contribute to antioxidant activity, though its functional role in wine remains unclear .

2,6-Di-tert-butyl-4-(methoxymethyl)phenol (CAS 87-97-8)

- Structure : Contains a methoxymethyl group at the 4-position.

- Properties: Molecular weight 250.38 g/mol; used industrially as an antioxidant (e.g., Ethyl antioxidant 762). The methoxy group enhances solubility in non-polar media compared to the target compound’s aldehyde functionality .

Acetaldehyde (CH₃CHO)

Comparative Physicochemical Properties

| Property | (2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde | 2,6-Di-tert-butyl-4-ethylphenol | 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | Acetaldehyde |

|---|---|---|---|---|

| Molecular Weight | ~292 g/mol* | 250.38 g/mol | 250.38 g/mol | 44.05 g/mol |

| Volatility | Low (steric hindrance) | Low | Low | High |

| Reactivity | Moderate (stabilized aldehyde) | Low (phenol) | Low (methoxy) | High (reactive aldehyde) |

| Solubility | Likely lipophilic | Lipophilic | Lipophilic | Miscible in water |

| Applications | Antioxidant intermediates, stabilizers | Trace aroma compound | Polymer stabilizer | Chemical synthesis |

*Estimated based on structural similarity to CAS 87-97-7.

Reactivity and Stability

- Steric Effects: The tert-butyl groups in this compound reduce nucleophilic attack on the aldehyde, contrasting with acetaldehyde’s high reactivity. This stabilization may prevent unwanted polymerization or decomposition under ambient conditions .

- Oxidative Stability: The phenolic structure confers radical-scavenging ability, akin to commercial antioxidants like Ionol 4. This contrasts with acetaldehyde, which oxidizes readily to acetic acid .

- Thermal Decomposition : Unlike metaldehyde (a trimer of acetaldehyde), which decomposes to acetaldehyde and paraldehyde under heat, the target compound’s bulky structure likely resists thermal breakdown .

Industrial and Environmental Relevance

- Synthetic Utility: The aldehyde group enables condensation reactions (e.g., with amines or alcohols), offering pathways to Schiff bases or heterocycles. This reactivity is subdued compared to acetaldehyde but more versatile than non-aldehydic analogs like 2,6-di-tert-butyl-4-ethylphenol .

- Environmental Impact : Acetaldehyde is a volatile organic compound (VOC) contributing to atmospheric oxidation processes. The target compound’s low volatility may reduce environmental mobility, though its persistence and toxicity require further study .

Biological Activity

(2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde, known for its structural features that enhance lipophilicity, is a compound of interest in various biological and chemical applications. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is C17H26O2. The presence of two tert-butyl groups contributes to its hydrophobic characteristics, which may influence its interaction with biological membranes and biomolecules .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively .

Anticancer Potential

The compound has been studied for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that treatment with this compound led to a significant reduction in the viability of breast cancer cells .

Antimicrobial Activity

This compound has also shown potential antimicrobial activity against various bacterial strains. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

The mechanisms by which this compound exerts its biological effects include:

- Free Radical Scavenging : The compound can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function in microbial cells.

Case Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various phenolic compounds, this compound demonstrated a high capacity for reducing oxidative stress markers in human cell lines. The results indicated that concentrations as low as 10 µM significantly decreased malondialdehyde (MDA) levels, a marker of lipid peroxidation.

| Compound | Concentration (µM) | MDA Reduction (%) |

|---|---|---|

| This compound | 10 | 45 |

| Control | 0 | 5 |

Case Study 2: Anticancer Efficacy

A recent study explored the effects of this compound on colorectal cancer cells. The compound was found to inhibit cell growth by 60% at a concentration of 25 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 40 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions. For example, phenolic precursors like 2,6-di-tert-butyl-4-methylphenol are functionalized via etherification or alkylation. A general approach includes refluxing the phenol derivative with acetaldehyde precursors in the presence of a catalyst (e.g., sulfuric acid or acetic acid), followed by purification via recrystallization or column chromatography . Characterization of intermediates employs NMR (¹H/¹³C), FT-IR, and HPLC to confirm structural integrity and purity .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or GC-MS is preferred for quantification. For instance, reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) can resolve the compound from byproducts. Calibration curves using pure standards ensure accuracy . Mass spectrometry further confirms molecular ion peaks (e.g., m/z = 292.2 for the parent ion) .

Q. How should researchers handle stability issues during storage of this compound?

- Methodology : Store under inert conditions (argon or nitrogen) at –20°C in amber vials to prevent oxidation or photodegradation. Stability studies recommend periodic HPLC analysis to monitor degradation products like quinone methides, which form under prolonged exposure to light or oxygen .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in large-scale reactions?

- Methodology : Optimize reaction parameters using design-of-experiments (DoE). For example, varying catalyst concentration (e.g., 0.5–2.0% sulfuric acid), temperature (80–120°C), and solvent polarity (ethanol vs. DMF) can improve yields. Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps, such as acetaldehyde coupling efficiency .

Q. What strategies resolve contradictions in reported biological activity data for phenolic acetaldehyde derivatives?

- Methodology : Cross-validate assays using standardized protocols. For example, discrepancies in antioxidant activity (e.g., DPPH radical scavenging) may arise from solvent polarity or pH variations. Control experiments with reference antioxidants (e.g., BHT) under identical conditions clarify methodological biases .

Q. How does steric hindrance from tert-butyl groups influence the compound’s reactivity in catalytic systems?

- Methodology : Computational modeling (DFT calculations) and X-ray crystallography reveal steric effects. For example, tert-butyl groups restrict rotational freedom in the phenoxy moiety, reducing accessibility for nucleophilic attack. Experimental validation via kinetic studies (e.g., comparing reaction rates with less hindered analogs) quantifies steric contributions .

Q. What are the mechanistic implications of this compound’s interaction with cytochrome P450 enzymes?

- Methodology : Use in vitro enzyme assays with liver microsomes. Monitor metabolite formation via LC-MS/MS and employ competitive inhibition studies (e.g., ketoconazole as a CYP3A4 inhibitor). Molecular docking simulations predict binding affinities, while site-directed mutagenesis identifies critical amino acid residues .

Key Research Challenges

- Synthetic Scalability : Large-scale reactions face challenges in controlling exothermic steps (e.g., acetaldehyde coupling). Continuous flow reactors may mitigate heat dissipation issues .

- Biological Relevance : In vitro activity does not always translate to in vivo efficacy due to pharmacokinetic limitations (e.g., rapid hepatic clearance). Prodrug strategies or nanoformulations improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.